Filicenol B
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Overview
Description
Filicenol B is a natural triterpenoid compound isolated from the whole plant of Adiantum lunulatum, a species of fern. It has the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol . This compound is known for its antibacterial activity and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Filicenol B can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including cyclization, oxidation, and reduction reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the whole plant of Adiantum lunulatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Common solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, and acetone .
Chemical Reactions Analysis
Types of Reactions
Filicenol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Filicenol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural product-based pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of Filicenol B involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The molecular targets and pathways involved in its antibacterial activity include the inhibition of key enzymes and proteins essential for bacterial survival .
Comparison with Similar Compounds
Filicenol B is structurally similar to other triterpenoids such as:
Filicenol A: Another triterpenoid isolated from Adiantum species with similar antibacterial properties.
Tetrahymanol: A triterpenoid with a different structural configuration but similar biological activities.
Isoadiantol B: A related compound with distinct structural features and biological activities
This compound is unique due to its specific structural configuration and the presence of multiple functional groups that contribute to its biological activities. Its uniqueness lies in its potent antibacterial activity and potential therapeutic applications .
Properties
IUPAC Name |
[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOJJIXVZRNCE-PVJFAIIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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